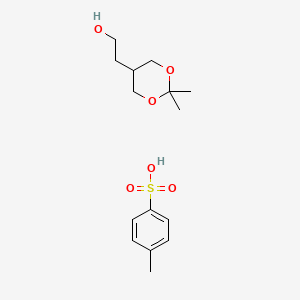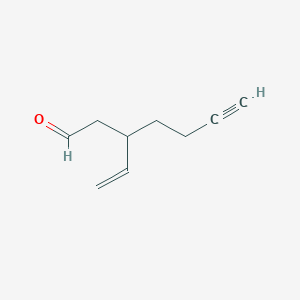![molecular formula C24H20N2O6S3 B14288157 N,N'-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide CAS No. 115166-66-0](/img/structure/B14288157.png)
N,N'-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide is a complex organic compound characterized by its sulfonamide groups and aromatic rings It is known for its unique chemical structure, which includes two benzenesulfonamide groups connected by a sulfonyldi(4,1-phenylene) linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide typically involves the reaction of 4,4’-diaminodiphenyl sulfone with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N,N’-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide groups can be oxidized to form sulfonic acids.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of halogenated or other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N,N’-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N’-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acedapsone: A sulfone compound with antimicrobial and antimalarial activity.
Dapsone: Another sulfone used in the treatment of leprosy and dermatitis herpetiformis.
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Uniqueness
N,N’-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide is unique due to its dual sulfonamide groups and the sulfonyldi(4,1-phenylene) linker, which confer specific chemical reactivity and potential biological activity not found in simpler sulfonamides.
Eigenschaften
CAS-Nummer |
115166-66-0 |
|---|---|
Molekularformel |
C24H20N2O6S3 |
Molekulargewicht |
528.6 g/mol |
IUPAC-Name |
N-[4-[4-(benzenesulfonamido)phenyl]sulfonylphenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H20N2O6S3/c27-33(28,21-15-11-19(12-16-21)25-34(29,30)23-7-3-1-4-8-23)22-17-13-20(14-18-22)26-35(31,32)24-9-5-2-6-10-24/h1-18,25-26H |
InChI-Schlüssel |
NOGXUWORMKAUIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Methyl-1-phenyl-3-(pyridin-3-yl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14288107.png)
![2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide](/img/structure/B14288118.png)
![2-methyl-N-[(2S)-1-[[(2S)-1-[[(2S)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanimidate](/img/structure/B14288125.png)


![2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate](/img/structure/B14288147.png)
![4-Methoxy-5-[(oct-1-en-3-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14288153.png)

